molecular formula C19H14N2O4S B5003013 4-[2-(THIOPHENE-2-AMIDO)BENZAMIDO]BENZOIC ACID

4-[2-(THIOPHENE-2-AMIDO)BENZAMIDO]BENZOIC ACID

Cat. No.: B5003013
M. Wt: 366.4 g/mol
InChI Key: MLCZXLSFXJPAKF-UHFFFAOYSA-N
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Description

4-[2-(THIOPHENE-2-AMIDO)BENZAMIDO]BENZOIC ACID: is an organic compound that features a benzamido group linked to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(THIOPHENE-2-AMIDO)BENZAMIDO]BENZOIC ACID typically involves the condensation of thiophene-2-carboxylic acid with 4-aminobenzoic acid. The reaction is facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-[2-(THIOPHENE-2-AMIDO)BENZAMIDO]BENZOIC ACID involves its interaction with molecular targets through hydrogen bonding, π-π stacking, and van der Waals forces. The amide groups can form hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 4-(THIOPHENE-2-AMIDO)BENZOIC ACID
  • 3-(4-(THIOPHENE-2-CARBOXAMIDO)BENZAMIDO)BENZOIC ACID
  • 2-(THIOPHENE-2-AMIDO)BENZOIC ACID

Comparison: Compared to similar compounds, 4-[2-(THIOPHENE-2-AMIDO)BENZAMIDO]BENZOIC ACID is unique due to its specific arrangement of functional groups, which can lead to distinct reactivity and interaction profiles. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

4-[[2-(thiophene-2-carbonylamino)benzoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O4S/c22-17(20-13-9-7-12(8-10-13)19(24)25)14-4-1-2-5-15(14)21-18(23)16-6-3-11-26-16/h1-11H,(H,20,22)(H,21,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLCZXLSFXJPAKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(=O)O)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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